molecular formula C11H12BrNO B3033871 5-Bromo-2-isobutoxybenzonitrile CAS No. 1237091-22-3

5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B3033871
CAS No.: 1237091-22-3
M. Wt: 254.12
InChI Key: RAKIUYAOJQVFIN-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxybenzonitrile (5-BIB) is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid that is soluble in water and organic solvents. 5-BIB is used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst, and in biological studies.

Scientific Research Applications

Synthesis and Industrial Preparation

5-Bromo-2-isobutoxybenzonitrile has been synthesized with an overall yield of 47.7% via a three-step procedure of bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method offers advantages like mild reaction conditions, facile operation, and lower costs, making it suitable for industrial preparation (Meng Fan-hao, 2012).

Spectroscopic Studies and Non-Linear Optical Properties

Spectroscopic and Second Harmonic Generation (SHG) studies have been conducted on 5-Bromo-2-methoxybenzonitrile, a compound similar in structure to this compound. These studies, which include quantum mechanical calculations, reveal potential applications in frequency doubling and Non-Linear Optical (NLO) properties (A. Kumar & R. Raman, 2017).

Intermediate in Biologically Active Compounds

Bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in compounds like febuxostat, can be synthesized rapidly. This compound is created from commercially available 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation. This synthesis has a total yield of 49.2% (Qinqin Wang et al., 2016).

Environmental Toxicology

The environmental impact and degradation processes of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), a related compound, have been examined under different anaerobic conditions. These studies provide insights into the biodegradability and transformation of such compounds in natural environments (V. Knight et al., 2003).

Isostructural Analysis

Studies on isostructures and polymorphs of 3,5-Dihalo-4-hydroxybenzonitriles, which include this compound, have provided valuable information on their structural characteristics and potential applications in material science (D. Britton, 2006).

Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKIUYAOJQVFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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